4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-(3-methoxyazetidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-13-6-3-12(4-6)8-2-7(9)10-5-11-8/h2,5-6H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPJRHKRPYKFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Strategy: Substitution on 4,6-Dichloropyrimidine
The core strategy for preparing 4-chloro-6-(3-methoxyazetidin-1-yl)pyrimidine typically involves the selective substitution of 2-amino-4,6-dichloropyrimidine or related 4,6-dichloropyrimidine derivatives. The 6-position chlorine is replaced by the 3-methoxyazetidin-1-yl moiety, while the 4-position chlorine remains intact.
Preparation of 4-Chloro-6-methoxypyrimidine Intermediates
A critical intermediate in the synthesis is 4-chloro-6-methoxypyrimidine , which is often prepared from 2-amino-4,6-dichloropyrimidine by reaction with alkali metal alkoxides or alcohols under controlled conditions.
- React 2-amino-4,6-dichloropyrimidine with sodium methoxide or a mixture of sodium hydroxide and methanol.
- Use a polar aprotic solvent such as acetone to facilitate the reaction.
- Control temperature between 5 and 60°C.
- After reaction, distill off >30% of the solvent and precipitate the product by adding water.
- This method yields >95% product with purity >98%, minimizing residual starting material and impurities.
This process is economically viable and environmentally benign, improving upon earlier methods that yielded only ~70% and required extensive purification.
| Parameter | Details |
|---|---|
| Starting material | 2-amino-4,6-dichloropyrimidine |
| Reagent | Sodium methoxide or NaOH + MeOH |
| Solvent | Acetone (polar aprotic) |
| Temperature | 5–60 °C |
| Yield | >95% |
| Purity | >98% |
| Key purification step | Water addition after partial distillation |
Synthesis of 4,6-Dichloropyrimidine from 4-Chloro-6-methoxypyrimidine
The 4,6-dichloropyrimidine derivative is synthesized by chlorination of 4-chloro-6-methoxypyrimidine using phosphorus oxychloride (POCl3) in the presence of anhydrous organic amines such as dimethylformamide (DMF) or DIPEA (N,N-diisopropylethylamine).
- React 4-chloro-6-methoxypyrimidine with POCl3 and anhydrous organic amine at 70–115 °C (preferably 80–105 °C) for 3–8 hours.
- Remove excess POCl3 by reduced pressure distillation at 65–100 °C under -0.06 to -0.095 MPa.
- Cool the reaction mixture to 60–80 °C and add dropwise into ice-water mixture (0 °C).
- Extract the product with organic solvents such as ethylene dichloride or methylene dichloride.
- Dry and crystallize to obtain 4,6-dichloropyrimidine with high purity (~99.6%) and yield (~95.6%).
This method reduces hazardous reaction conditions, lowers production cost, and minimizes environmental impact.
| Parameter | Details |
|---|---|
| Starting material | 4-chloro-6-methoxypyrimidine |
| Reagent | Phosphorus oxychloride (POCl3) |
| Catalyst/Additive | Anhydrous organic amine (DMF or DIPEA) |
| Reaction temperature | 70–115 °C (optimal 80–105 °C) |
| Reaction time | 3–8 hours |
| Work-up | Vacuum distillation, ice-water quench, organic extraction |
| Yield | ~95.6% |
| Purity | ~99.6% |
Introduction of the 3-Methoxyazetidin-1-yl Group
The substitution of the 6-chlorine atom in 4-chloro-6-chloropyrimidine with the 3-methoxyazetidin-1-yl moiety is typically achieved via nucleophilic substitution using the corresponding azetidine derivative.
While specific detailed protocols for this exact substitution are scarce in open literature, the general approach involves:
- Reacting 4-chloro-6-chloropyrimidine with 3-methoxyazetidin-1-yl nucleophile under controlled temperature.
- Use of polar aprotic solvents to facilitate nucleophilic displacement.
- Optimization of molar ratios to favor monosubstitution at the 6-position.
- Purification by crystallization or chromatography to achieve high purity.
This step is critical and requires careful control to avoid di-substitution or incomplete reaction.
Summary Table of Preparation Methods
Research Findings and Analysis
- The use of alkali metal alkoxides in polar aprotic solvents such as acetone significantly improves yield and purity in the preparation of 4-chloro-6-alkoxypyrimidines, a key intermediate step.
- The chlorination step using POCl3 and anhydrous organic amines is optimized to minimize hazardous byproducts and maximize yield, with effective removal of excess reagents by vacuum distillation.
- Catalysts such as trifluoromethanesulfonic acid and quaternary ammonium salts have been reported to improve methoxylation efficiency in related pyrimidine derivatives, suggesting potential applicability in optimizing the methoxyazetidinyl substitution step.
- The overall synthetic route balances economic viability, environmental safety, and product purity, critical for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine has shown significant promise in the development of therapeutic agents. Its derivatives are being explored for their potential in treating various conditions, including:
- Cancer: Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against multiple cancer cell lines. The mechanism typically involves inhibition of protein kinases, which play critical roles in cell signaling pathways associated with cancer progression .
- Infection: Some derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infectious diseases.
Case Study:
A study on the optimization of pyrimidine derivatives for B-cell lymphoma treatment highlighted the compound's potential as a selective inhibitor of oncogenic drivers like BCL6. The study reported that modifications to the pyrimidine scaffold can enhance potency and selectivity against cancer cells .
Biological Research
Enzyme Inhibition:
The compound has been investigated for its role as an enzyme inhibitor. Its interactions with specific enzymes can provide insights into disease mechanisms and cellular processes. For instance, studies have shown that it can inhibit certain kinases involved in inflammatory responses, highlighting its anti-inflammatory potential.
Receptor Ligands:
this compound acts as a receptor ligand, influencing various biological pathways. Understanding these interactions can lead to advancements in pharmacology and therapeutic strategies.
Industrial Applications
Agrochemicals:
In industrial settings, this compound is utilized in the synthesis of agrochemicals due to its reactivity and ability to form complex molecules. Its versatility makes it valuable in developing pesticides and herbicides that target specific biological pathways in pests.
Pharmaceuticals:
The compound serves as a building block for synthesizing more complex pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Synthesis Methodologies
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Ring: Starting from readily available precursors, the pyrimidine ring is constructed using cyclization reactions.
- Substitution Reactions: The introduction of the chloro group at the 4-position and the methoxyazetidinyl group at the 6-position is achieved through nucleophilic substitution reactions.
- Purification: The final product is purified using chromatographic techniques to ensure high purity for biological testing.
Data Tables
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cell lines |
| Biological Research | Enzyme inhibitors | Inhibition of inflammatory mediators |
| Industrial Applications | Agrochemicals | Development of targeted pesticides |
Mechanism of Action
The mechanism by which 4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other cellular components.
Comparison with Similar Compounds
Key Findings
Ring Size and Flexibility: The 3-methoxyazetidine group in the target compound offers enhanced rigidity compared to larger rings like piperidine (6-membered) or pyrrolidine (5-membered). This rigidity may improve target selectivity in enzyme binding . Pyrazole and thieno-pyrimidine analogs exhibit aromatic character, facilitating π-π stacking interactions in biological targets, whereas azetidine’s aliphatic nature prioritizes hydrophobic contacts .
Chloromethyl and trifluoromethyl groups in analogs increase electrophilicity, making these compounds more reactive in nucleophilic substitution reactions .
Synthetic Accessibility: Thienopyrimidine and pyrazolopyrimidine derivatives often require multi-step syntheses involving condensation and cyclization, whereas pyrimidine analogs with azetidine or piperidine substituents are synthesized via simpler SNAr reactions .
Biological Activity :
- Pyrazolopyrimidines (e.g., 4-chloro-6-(chloromethyl)-1-methyl derivatives) demonstrate anti-proliferative activity against cancer cell lines (IC₅₀ = 1–10 μM) .
- Piperidine-substituted pyrimidines (e.g., 4-chloro-6-(4-methylpiperidin-1-yl)) show binding to Hsp90 , a chaperone protein implicated in cancer and neurodegeneration .
Biological Activity
4-Chloro-6-(3-methoxyazetidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits various mechanisms of action, primarily through its interactions with specific enzymes and receptors, making it a candidate for drug development in treating diseases such as cancer and tuberculosis.
Enzyme Inhibition
One of the primary biological activities of this compound is its role as an enzyme inhibitor . It has shown promise in inhibiting kinases, which are crucial in signal transduction pathways that regulate cell proliferation and survival. For instance, studies have indicated that this compound can bind to the ATP-binding site of certain kinases, leading to the suppression of tumor cell growth and induction of apoptosis .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity , particularly against Mycobacterium tuberculosis (Mtb). In vitro studies demonstrated that it possesses a minimum inhibitory concentration (MIC) ranging from 12.5 to 25 µM against various strains of Mtb, indicating its potential as a therapeutic agent against tuberculosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the 3-methoxyazetidine moiety enhances its interaction with biological targets, contributing to its potency as an enzyme inhibitor . Research has shown that modifications in the substituents on the pyrimidine ring can lead to significant changes in biological activity, highlighting the importance of SAR studies in optimizing this compound for therapeutic use.
Study on Anticancer Activity
A study conducted by researchers focused on the anticancer properties of this compound. The compound was tested in various cancer cell lines, where it exhibited significant cytotoxic effects at micromolar concentrations. The mechanism was attributed to its ability to inhibit specific kinases involved in cell cycle regulation .
Tuberculosis Treatment Research
In another study aimed at combating tuberculosis resistance, the compound was screened against Mtb using both crystallographic and phenotypic methods. The results indicated that it could effectively inhibit CYP121A1, an enzyme essential for Mtb survival, thus presenting a novel approach for developing new antitubercular agents .
Table 1: Biological Activity Summary of this compound
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Enzyme Inhibition | Kinase Assay | IC50 < 10 nM | |
| Antimicrobial | MIC against Mtb | 12.5 - 25 µM | |
| Cytotoxicity | Cancer Cell Lines | Significant |
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| C-2 | Methoxyazetidine | Increased potency |
| C-4 | Chlorine | Enhanced enzyme binding affinity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
